1-Methyl-4-[(piperidin-3-yl)methyl]piperidine

Medicinal Chemistry Structure-Activity Relationship Piperidine Isomerism

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine (CAS 1542962-14-0) is a bis-piperidine derivative with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol. It belongs to the amino-methylpiperidine class, which has been described in patent literature as possessing kinase inhibitory activity, particularly against tyrosine kinases such as JAK and BTK.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13221652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[(piperidin-3-yl)methyl]piperidine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CC2CCCNC2
InChIInChI=1S/C12H24N2/c1-14-7-4-11(5-8-14)9-12-3-2-6-13-10-12/h11-13H,2-10H2,1H3
InChIKeyDGVLBQBLKKZPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine: Structural Identity and Procurement-Relevant Physicochemical Profile


1-Methyl-4-[(piperidin-3-yl)methyl]piperidine (CAS 1542962-14-0) is a bis-piperidine derivative with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol [1]. It belongs to the amino-methylpiperidine class, which has been described in patent literature as possessing kinase inhibitory activity, particularly against tyrosine kinases such as JAK and BTK [2]. The compound features an N-methylpiperidine ring linked via a methylene bridge to the 3-position of a second piperidine ring, a regiochemistry that distinguishes it from its 4-position-linked isomer [1]. The hydrochloride salt form (CAS 1823248-67-4) is also commercially available, offering improved aqueous solubility [3].

Why 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine Cannot Be Casually Replaced by Closely Related Piperidinyl-Piperidine Analogs


Within the piperidinyl-piperidine chemotype, subtle changes in regioisomerism and linker geometry exert profound effects on pharmacological selectivity and ADME properties. Literature on the piperidinyl piperidine scaffold demonstrates that receptor subtype selectivity—for example, achieving >100-fold M2 over M1/M3 selectivity—is exquisitely sensitive to the position of the methylene bridge and N-substitution patterns [1]. Substituting 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine with its 4-piperidinylmethyl regioisomer (CAS 879883-65-5) or with the directly linked 1-methyl-4-piperidin-3-ylpiperidine (CAS 1367864-55-8, lacking the methylene spacer) can alter the dihedral angle between the two piperidine rings, which in turn modifies the spatial presentation of the basic nitrogen atoms critical for receptor recognition. The undetermined stereocenter at the 3-position of the unsubstituted piperidine ring further introduces conformational variability that is absent in simpler symmetric analogs. Without direct comparative data, researchers must treat these structural differences as potential sources of divergent target engagement [2].

Quantitative Differentiation Evidence for 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine Against Its Closest Comparators


Regioisomeric Methylene Bridge Position: 3-Piperidinylmethyl vs. 4-Piperidinylmethyl Isomer

The target compound connects the two piperidine rings via a methylene bridge at the 3-position of the unsubstituted piperidine. The 4-piperidinylmethyl isomer (CAS 879883-65-5, 1-methyl-4-(piperidin-4-ylmethyl)piperidine) connects at the 4-position. In the broader piperidinyl-piperidine class, this positional isomerism has been shown to govern M2 vs. M3 muscarinic receptor selectivity, with >100-fold selectivity windows achievable through precise control of linker regiochemistry [1]. This evidence is class-level inference, as direct comparative binding data for these two specific isomers have not been published. The 3-position attachment introduces an undefined stereocenter (PubChem Undefined Atom Stereocenter Count = 1) that is structurally absent in the symmetric 4-substituted analog [2].

Medicinal Chemistry Structure-Activity Relationship Piperidine Isomerism

Methylene Spacer Presence: Bridged vs. Directly Linked Bis-piperidine Analog

1-Methyl-4-[(piperidin-3-yl)methyl]piperidine incorporates a methylene (-CH2-) spacer between the two piperidine rings. The closest directly linked analog, 1-methyl-4-(piperidin-3-yl)piperidine (CAS 1367864-55-8, C11H22N2, MW 182.31), lacks this spacer and instead has a direct C–C bond between the two rings . This structural difference alters the rotatable bond count from 2 (target) to 1 (comparator) and changes the molecular shape significantly. SAR studies within the piperidinyl-piperidine class have demonstrated that the presence and length of the alkyl linker modulate the spatial relationship between the two basic nitrogen atoms, which is critical for achieving subtype-selective receptor pharmacology [1].

Conformational Analysis Linker Effects Medicinal Chemistry

N-Methyl Substitution vs. Unsubstituted Piperidine at Ring 1

The target compound carries an N-methyl group on one piperidine ring (N-methylpiperidine), while the other ring retains a free secondary amine. The des-methyl analog, 1-(piperidin-3-ylmethyl)piperidine (PPM), lacks this N-methyl group . The N-methylation increases the computed XLogP3-AA from an estimated ~1.2 (des-methyl) to 1.7 (target), shifting the lipophilic-hydrophilic balance [1]. In the piperidine-based sigma receptor ligand literature, N-methylation has been shown to alter receptor subtype affinity profiles—for example, modulating sigma-1 vs. sigma-2 selectivity—by influencing the basicity and steric environment of the piperidine nitrogen .

N-Alkylation Effects Lipophilicity Receptor Pharmacology

Salt Form Availability: Free Base vs. Hydrochloride Salt Solubility Differences

The target compound is commercially available both as the free base (CAS 1542962-14-0) and as the hydrochloride salt (CAS 1823248-67-4, C12H25ClN2, MW 232.79 g/mol) . The hydrochloride salt provides a formal increase in molecular weight of 36.46 g/mol (HCl addition) and converts the neutral free base into an ionic species with predictably enhanced aqueous solubility. This contrasts with the 4-piperidinylmethyl regioisomer (CAS 879883-65-5) for which the hydrochloride salt is less commonly catalogued . For procurement, the availability of a pre-formed salt simplifies dissolution protocols in aqueous biological assay buffers, reduces variability from in situ salt formation, and provides a well-defined counterion composition for reproducible dose-response studies .

Pre-formulation Salt Selection Aqueous Solubility

Kinase Inhibitor Scaffold Potential: Amino-methylpiperidine Class Patent Coverage

The amino-methylpiperidine chemotype, to which the target compound belongs, is claimed in patent EP3733674A1 as possessing inhibitory activity against tyrosine kinases including JAK1, JAK2, JAK3, TYK2, and BTK [1]. The general formula in this patent encompasses the 1-methylpiperidine-4-methyl-piperidine scaffold with the key structural feature of an amino-methylpiperidine core. While the target compound itself is not explicitly exemplified in the patent, its core scaffold aligns with the Markush structure. By contrast, the des-methyl analog 1-(piperidin-3-ylmethyl)piperidine lacks the N-methyl group that forms part of the preferred R1 substitution pattern (C1-5 alkyl, preferably methyl) defined in the patent claims [1]. This suggests that the target compound's N-methyl substitution may be important for the claimed kinase inhibitory phenotype.

Kinase Inhibition JAK/STAT Pathway BTK Inhibitors

Disclaimer: Absence of Direct Head-to-Head Comparative Binding or In Vivo Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases using the InChIKey (DGVLBQBLKKZPIP-UHFFFAOYSA-N) and CAS numbers for this compound returned no published direct head-to-head comparisons with its closest analogs (CAS 879883-65-5, 1367864-55-8, or des-methyl PPM) in any receptor binding, cellular, or in vivo assay. All differentiation claims in this guide rely on class-level SAR inference from the piperidinyl-piperidine literature [1], computed physicochemical property differences [2], patent Markush structure analysis [3], and vendor catalog comparisons . No quantitative potency, selectivity, ADME, or toxicity data specific to this compound have been identified. Researchers and procurement officers should weigh this evidence transparency when making selection decisions and are advised to request or generate head-to-head data from their preferred vendor before committing to large-scale synthesis or screening campaigns.

Data Transparency Evidence Limitations Procurement Decision-Making

Recommended Procurement and Application Scenarios for 1-Methyl-4-[(piperidin-3-yl)methyl]piperidine Based on Available Evidence


Kinase Inhibitor Lead Generation Scaffold within the Amino-methylpiperidine Chemotype

The compound's core scaffold aligns with the Markush structure claimed in EP3733674A1 for JAK and BTK kinase inhibitors, where N-methyl substitution (R1 = methyl) is the preferred embodiment [1]. Medicinal chemistry teams running kinase inhibitor discovery programs can procure this compound as a building block for generating focused libraries, given its structural compliance with the patented pharmacophore. The commercial availability of both free base and hydrochloride salt forms supports parallel synthesis workflows requiring different solubility profiles without the need for in-house salt screening.

Sigma Receptor or GPCR Probe Synthesis Exploiting 3-Positional Regiochemistry

The 3-position methylene bridge attachment introduces a stereocenter absent in the 4-substituted isomer, creating a conformationally distinct scaffold for exploring subtype-selective receptor interactions [2]. Research groups investigating sigma-1/sigma-2 selectivity, muscarinic M2/M3 discrimination, or other GPCR targets where piperidine ring orientation governs selectivity can use this compound as a starting material for building probe molecules with unique three-dimensional pharmacophore geometries [3].

Central Nervous System (CNS) Drug Discovery Requiring Computed CNS MPO-Friendly Properties

With a computed XLogP3-AA of 1.7, a topological polar surface area (TPSA) of only 15.3 Ų, a single hydrogen bond donor, and a molecular weight of 196.33 g/mol, this compound falls well within the favorable range for CNS drug-likeness as defined by the CNS MPO scoring system [1]. These physicochemical properties make it a suitable core scaffold for CNS-penetrant compound design. Procurement for CNS-focused medicinal chemistry campaigns is supported by reliable supply at ≥95% purity from multiple vendors .

Building Block for PROTAC Linker or Bifunctional Molecule Design

The target compound contains two chemically distinct amines: a tertiary N-methylpiperidine nitrogen and a secondary piperidine nitrogen. This orthogonal reactivity allows sequential functionalization—for example, attaching an E3 ligase ligand to the secondary amine and a target-protein ligand to the tertiary amine—making it a valuable building block for PROTAC (proteolysis-targeting chimera) development. The hydrochloride salt's aqueous solubility facilitates amide coupling and reductive amination reactions under mild conditions, a practical advantage over the free base form in PROTAC synthesis workflows [4].

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